molecular formula C13H12F2INO3 B11787994 Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B11787994
M. Wt: 395.14 g/mol
InChI Key: LENBKCFEOXRAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with difluoromethyl and iodomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Iodomethylation: The iodomethyl group can be introduced using iodomethane (CH3I) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The iodomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated and iodinated compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and iodomethyl groups can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and iodomethyl groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the pyrrolidine ring and carboxylate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12F2INO3

Molecular Weight

395.14 g/mol

IUPAC Name

benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H12F2INO3/c14-13(15)10(6-16)7-17(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

LENBKCFEOXRAFP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CI

Origin of Product

United States

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